molecular formula C35H52O5S2 B1681169 スクシノブコール CAS No. 216167-82-7

スクシノブコール

カタログ番号 B1681169
CAS番号: 216167-82-7
分子量: 616.9 g/mol
InChIキー: RKSMVPNZHBRNNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Succinobucol interacts with key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . This includes inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules that participate in the initiation, growth, and eventual destabilization of the plaque .

Cellular Effects

Succinobucol has been shown to have significant effects on various types of cells and cellular processes. For instance, in cultured neuroblastoma (SH-SY5Y) cells, succinobucol significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .

Molecular Mechanism

The mechanism of action of succinobucol involves inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque .

Temporal Effects in Laboratory Settings

In laboratory settings, succinobucol has shown to have long-term effects on cellular function. For instance, succinobucol pretreatment (6 days) significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .

Dosage Effects in Animal Models

In animal models, the effects of succinobucol vary with different dosages. For instance, in a study where mice were treated with succinobucol (10 mg/kg/day) for 30 days, succinobucol was able to blunt MPTP-induced behavioral impairments and prevented the decrease in Tyrosine Hydroxylase and Dopamine Transporter immunoreactivities in substantia nigra and striatum .

Transport and Distribution

A cholesterol-succinobucol prodrug was prepared to enhance the absorption of succinobucol through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism—The enterohepatic circulation system .

Subcellular Localization

Given its role in inhibiting key oxidant signals within cells, it is likely that succinobucol is localized in areas of the cell where these processes occur .

特性

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMVPNZHBRNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176003
Record name Succinobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AGI-1067 works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis. This includes inhibition of inflammatory cytokines, chemokines and vascular adhesion molecules that participate in the initiation, growth and eventual destabilization of the plaque. Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque.
Record name Succinobucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

216167-82-7
Record name Succinobucol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216167-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinobucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinobucol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05399
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Succinobucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINOBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinobucol
Reactant of Route 2
Reactant of Route 2
Succinobucol
Reactant of Route 3
Reactant of Route 3
Succinobucol
Reactant of Route 4
Succinobucol
Reactant of Route 5
Reactant of Route 5
Succinobucol
Reactant of Route 6
Succinobucol

Q & A

Q1: What is the primary mechanism of action attributed to Succinobucol's antiplatelet effects?

A1: Succinobucol's antiplatelet effects are primarily attributed to its potent antioxidant activity. [, ] This is supported by studies demonstrating its ability to reverse the pro-aggregatory effects of reactive oxygen species (ROS) generated by xanthine/xanthine oxidase. [, ]

Q2: Does Succinobucol influence vascular tone, and if so, how?

A2: Yes, Succinobucol has been shown to influence vascular tone. In studies using rabbit iliac arteries, Succinobucol inhibited the relaxation induced by xanthine/xanthine oxidase, suggesting it may modulate vascular tone at sites of free radical generation. []

Q3: Beyond its antioxidant effects, does Succinobucol interact with any specific molecular targets?

A3: Yes, research suggests Succinobucol inhibits the activation of the redox-sensitive kinase ASK1 (apoptosis signal-regulating kinase 1) and mitogen-activated protein kinases (MAPKs) p38, ERK1/2, and JNK1/2. [] This inhibition contributes to its ability to suppress LPS-induced tissue factor expression. []

Q4: Does Succinobucol impact cellular cholesterol efflux pathways?

A4: Research on the effects of Succinobucol on cellular cholesterol efflux pathways is ongoing. [, ]

Q5: What is the molecular formula and weight of Succinobucol?

A5: The molecular formula of Succinobucol is C32H48O5S2, and its molecular weight is 576.85 g/mol. []

Q6: Is there any information available regarding the spectroscopic data of Succinobucol?

A6: Yes, spectroscopic characterization of Succinobucol and its polymorphs has been performed using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction. []

Q7: How many polymorphs of Succinobucol have been identified, and what is their relative stability?

A7: Four distinct polymorphs of Succinobucol (A, C, D, and E) have been isolated and characterized. [] Polymorph A appears to be the most thermodynamically stable form, while polymorphs C, D, and E are metastable and gradually transform into form A upon prolonged storage. []

Q8: Does Succinobucol exhibit any catalytic properties?

A8: Based on the provided research, there is no evidence suggesting that Succinobucol possesses catalytic properties. Its primary mechanisms of action revolve around its antioxidant and anti-inflammatory properties.

Q9: Have any computational studies been conducted to understand Succinobucol's interactions with its targets?

A9: Yes, computational models have been employed to study the electrostatic potential of Succinobucol, providing insights into its radical scavenging capabilities. []

Q10: How do structural modifications of Succinobucol affect its activity and potency?

A10: Research indicates that the sulfur atoms in Succinobucol's structure, rather than the phenol groups, are crucial for its anti-atherosclerotic and anti-restenotic effects. [] Development of derivatives targeting anti-inflammatory and antioxidant pathways, possibly through heme oxygenase-1 induction, is an active area of research. []

Q11: What formulation strategies have been explored to improve Succinobucol's stability, solubility, or bioavailability?

A11: Researchers have investigated various drug delivery systems to enhance Succinobucol's therapeutic efficacy. This includes:

  • Conjugation with steroids: To enhance absorption and target the enterohepatic circulation. []
  • Incorporation into PLGA nanoparticles: To enable co-delivery with chemotherapeutic agents and improve efficacy against primary tumors and metastases. []
  • Encapsulation in pH-responsive wormlike micelles: To achieve sequential targeting and controlled release in acidic tumor microenvironments. []
  • Camouflaging with 4T1 cell membranes: To enhance delivery to cerebral ischemic lesions for improved stroke treatment. []

Q12: Is there information available regarding Succinobucol's compliance with SHE regulations?

A12: The provided research primarily focuses on the preclinical and clinical investigation of Succinobucol. Specific details regarding SHE regulations and compliance are not discussed in these studies.

Q13: What is the duration of Succinobucol's antiplatelet effect in vivo?

A13: Studies in rats show that Succinobucol exerts an antiplatelet effect for at least 45 minutes after administration. []

Q14: Has Succinobucol demonstrated efficacy in preclinical models of atherosclerosis?

A14: Yes, preclinical studies have shown that Succinobucol exhibits various beneficial properties, including:

  • Antioxidant activity: Demonstrated by its ability to scavenge free radicals in vitro and protect against oxidative stress in cell and animal models. [, , , , , ]
  • Anti-inflammatory activity: Evidenced by its ability to reduce inflammatory markers and inhibit inflammatory signaling pathways. [, , , ]
  • Antihyperlipidemic activity: Shown to reduce plasma cholesterol and triglyceride levels in animal models. [, , , ]
  • Antiplatelet activity: Reduces platelet aggregation in both in vitro and in vivo settings. [, ]
  • Anti-atherosclerotic activity: Studies suggest potential benefits in reducing atherosclerotic lesion development. [, ]

Q15: What were the outcomes of Succinobucol's Phase III clinical trials in atherosclerosis?

A15: Despite promising preclinical data, Succinobucol failed to demonstrate a reduction in cardiovascular clinical endpoints in Phase III clinical trials for atherosclerosis. [, , ]

Q16: What is the impact of Succinobucol on glucose metabolism and diabetes?

A16: Succinobucol has shown potential antidiabetic effects:

  • Improved glucose tolerance and insulin sensitivity: Observed in high-fat diet-fed mice. []
  • Reduced HbA1c levels: Reported in diabetic patients. []
  • Potential for diabetes prevention: Investigated in clinical trials, although further research is needed. [, ]

Q17: Does Succinobucol show promise in treating neurodegenerative diseases?

A17: Emerging research suggests potential benefits of Succinobucol in neurodegenerative diseases:

  • Protection against mitochondrial dysfunction and oxidative stress: Observed in cellular models of Huntington's disease. [, ]
  • Prevention of premotor symptoms and neurodegeneration: Reported in an experimental model of Parkinson's disease. []

Q18: Are there any known resistance mechanisms associated with Succinobucol?

A18: The provided literature does not mention specific resistance mechanisms associated with Succinobucol.

Q19: Are there any safety concerns associated with Succinobucol?

A19: While generally well-tolerated, Succinobucol has been associated with certain safety concerns:

  • Increased risk of atrial fibrillation: Observed in clinical trials. [, ]
  • Gastrointestinal side effects: Diarrhea reported in some studies. []
  • Potential for QT interval prolongation: Requires further investigation. []

Q20: What drug delivery approaches have been explored to enhance Succinobucol's targeting to specific tissues?

A20: Various strategies have been investigated to improve Succinobucol delivery:

  • Steroid conjugation: Enhances absorption and targets the enterohepatic circulation. []
  • PLGA nanoparticles: Co-delivery with chemotherapeutics and improved efficacy against tumors and metastases. []
  • pH-responsive wormlike micelles: Sequential targeting and controlled release in acidic tumor microenvironments. []
  • 4T1 cell membrane camouflaging: Enhanced delivery to cerebral ischemic regions for stroke therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。